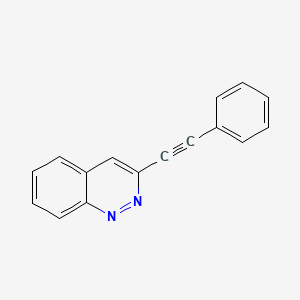
3-(Phenylethynyl)cinnoline
Descripción general
Descripción
3-(Phenylethynyl)cinnoline is a chemical compound with the molecular formula C16H10N2 . It is a derivative of cinnoline, an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of 3-(Phenylethynyl)cinnoline can be achieved from 3-iodo-Cinnoline and Phenylacetylene . Cinnoline itself can be prepared by dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide .Molecular Structure Analysis
The molecular structure of 3-(Phenylethynyl)cinnoline consists of a cinnoline core with a phenylethynyl group attached. The molecular weight of this compound is 230.26 .Aplicaciones Científicas De Investigación
Synthesis and Detection Applications
- Synthesis of Cinnolones and Derivatives: 3-(Phenylethynyl)cinnoline derivatives, such as 4(1H)-cinnolones, can be synthesized efficiently in aqueous medium and are used for the detection of nitrite ions in water (Dey & Ranu, 2011).
Catalytic and Chemical Reactions
- Palladium-Catalyzed Reactions: Palladium compounds catalyze reactions involving 3-halogenocinnolines, leading to various derivatives including 3-alkynyl-derivatives (Ames & Bull, 1982).
- Cyclocondensation Reactions: 5-Arylethynyl-3-diethylaminonaphthoquinones undergo cyclocondensation with hydrazines, leading to benzocinnolinones, demonstrating the role of cinnoline derivatives in facilitating such reactions (Ivanchikova et al., 2001).
Pharmaceutical and Biological Applications
- Phosphoinositide 3-Kinase (PI3K) Inhibition: Cinnoline derivatives, including those with phenylethynyl groups, have been explored as potent PI3K inhibitors with significant antiproliferative activity against tumor cell lines (Tian et al., 2021).
- Chemosensing Properties: Cinnoline-containing poly(arylene ethynylene)s, possibly including phenylethynyl variants, exhibit high sensitivity to quenching by Pd2+ ions, indicating their potential application in chemosensing (Danilkina et al., 2015).
Synthesis Techniques
- Organoiron Complexes in Synthesis: Organoiron(cyclopentadienyl) complexes have been used for the efficient synthesis of 3-substituted cinnolines, including phenylethynyl variants (Sutherland et al., 1988).
Other Applications
- Rhodium-Catalyzed Synthesis: Rhodium(III) catalysis has been employed in the synthesis of cinnoline derivatives, emphasizing the versatility of cinnoline in synthetic chemistry (Snieckus & Miah, 2016).
- Green Synthesis in Sporopollenin Microcapsules: Novel cinnoline derivatives, including those with phenylethynyl groups, have been synthesized in a green and efficient manner inside natural sporopollenin microcapsules, highlighting an eco-friendly approach (Dyab & Sadek, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-phenylethynyl)cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-9,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFKKRDQKFTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylethynyl)cinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



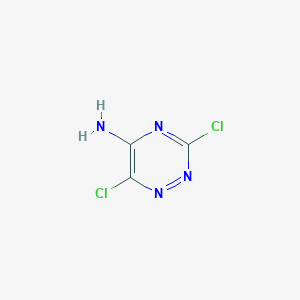

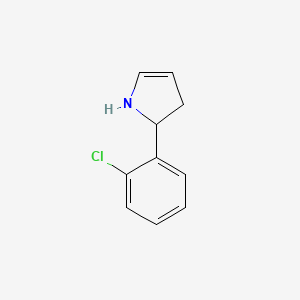
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)
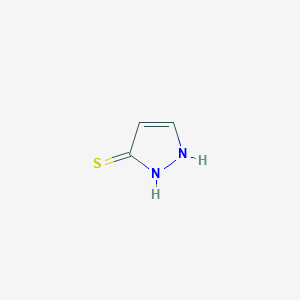
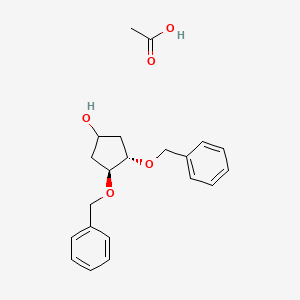
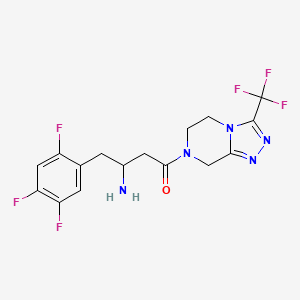
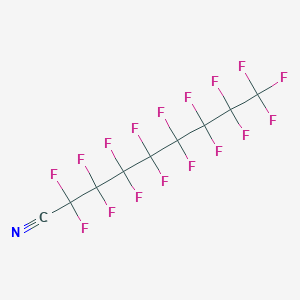
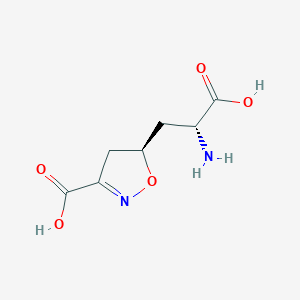
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)

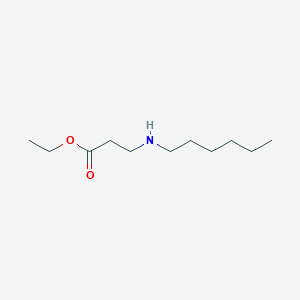
![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)